1-bromo-2-methylcyclobutane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylcyclobutane is a chemical compound with the molecular formula C5H9Br. It belongs to the family of saturated cyclic compounds and is characterized by the presence of a bromine atom and a methyl group attached to a cyclobutane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcyclobutane can be synthesized through the bromination of 2-methylcyclobutane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 2-methylcyclobutane.
Industrial Production Methods: Industrial production of 1-bromo-2-methylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylcyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylcyclobutene, in the presence of strong bases like potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 2-methylcyclobutanol, 2-methylcyclobutanenitrile.
Elimination: 2-methylcyclobutene.
Oxidation: 2-methylcyclobutanol, 2-methylcyclobutanoic acid.
Scientific Research Applications
1-Bromo-2-methylcyclobutane is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-bromo-2-methylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being an electron-withdrawing group, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of a strong base abstracts a proton, leading to the formation of a double bond .
Comparison with Similar Compounds
1-Bromo-2-methylcyclopropane: Similar structure but with a three-membered ring.
1-Bromo-2-methylcyclopentane: Similar structure but with a five-membered ring.
2-Bromo-3-methylbutane: Similar structure but with an open-chain configuration.
Uniqueness: 1-Bromo-2-methylcyclobutane is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of diastereomers adds to its complexity and potential for stereoselective reactions .
Properties
CAS No. |
80204-23-5 |
---|---|
Molecular Formula |
C5H9Br |
Molecular Weight |
149.03 g/mol |
IUPAC Name |
1-bromo-2-methylcyclobutane |
InChI |
InChI=1S/C5H9Br/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3 |
InChI Key |
IXHHSYDNHZYFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.